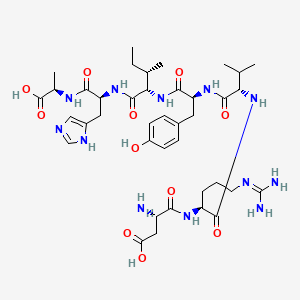
Acetanilide, 5'-amino-2'-(octyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 5'-amino-2'-(octyloxy)- is a bioactive chemical.
Applications De Recherche Scientifique
Microecosystem Stability
The ecotoxicological effects of 2-(octyloxy)acetanilide were evaluated through its impact on aquatic microcosm communities, highlighting its potential for environmental research. The compound exhibited high resistance and low resilience when introduced to these ecosystems, indicating a certain level of ecological stability but also a reduced capacity for ecosystem recovery after exposure. This was determined by measuring changes in pH, redox potential, and dissolved oxygen levels, providing insights into the compound's toxicity at an ecosystem level (Flum & Shannon, 1987).
Synthesis and Reactivity
Novel Synthesis Methods
A novel synthesis method for 2-(2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetanilides was developed, showcasing the compound's role in advanced chemical synthesis. The method involved a cascade reaction, including the aza-Michael addition and subsequent recyclization, pointing to its reactivity and potential for creating complex molecular structures (Sotnikov et al., 2021).
Pharmaceutical and Chemical Analysis
Chemoproteomic Profiling
In the realm of pharmaceutical research, acetanilide derivatives, closely related to 2-(octyloxy)acetanilide, have been subject to chemoproteomic profiling to understand their role in biological systems, such as inhibiting fatty acid oxidation. This research provides a foundation for understanding the biochemical pathways and potential therapeutic targets of acetanilide derivatives (Counihan et al., 2017).
Quantitative NMR Spectroscopy
Acetanilide has been used as a primary standard in quantitative NMR (qNMR) spectroscopy, a technique crucial for accurate and precise chemical analysis in pharmaceuticals. This underlines the compound's importance in ensuring the reliability of analytical results in the pharmaceutical industry (Rundlöf et al., 2014).
Environmental Analysis
In environmental analysis, derivatives of acetanilide have been employed as molecular probes for tracing carbonyl compounds in water samples. This usage underscores the compound's role in environmental monitoring and pollution assessment (Houdier et al., 2000).
Propriétés
Numéro CAS |
13724-16-8 |
|---|---|
Formule moléculaire |
C16H26N2O2 |
Poids moléculaire |
278.39 g/mol |
Nom IUPAC |
N-(5-amino-2-octoxyphenyl)acetamide |
InChI |
InChI=1S/C16H26N2O2/c1-3-4-5-6-7-8-11-20-16-10-9-14(17)12-15(16)18-13(2)19/h9-10,12H,3-8,11,17H2,1-2H3,(H,18,19) |
Clé InChI |
LVSFFCSNXAOMQL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)NC(=O)C |
SMILES canonique |
CCCCCCCCOC1=C(C=C(C=C1)N)NC(=O)C |
Apparence |
Solid powder |
| 13724-16-8 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acetanilide, 5'-amino-2'-(octyloxy)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664249.png)
![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664250.png)

![N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664252.png)


![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea](/img/structure/B1664257.png)


![5-cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664262.png)

![1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine](/img/structure/B1664266.png)

